![molecular formula C10H6F2O4 B8781781 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid
概要
説明
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is an organic compound characterized by the presence of a difluorobenzo dioxole moiety attached to an acrylic acid group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the use of palladium-catalyzed coupling reactions, where the difluorobenzo dioxole group is introduced via a copper-catalyzed coupling reaction followed by bromination using N-bromosuccinimide (NBS) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the palladium-catalyzed coupling reactions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the acrylic acid group.
Substitution: The difluorobenzo dioxole moiety can participate in substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
作用機序
The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid involves its interaction with specific molecular targets. The difluorobenzo dioxole moiety can interact with enzymes and receptors, influencing various biological pathways. The acrylic acid group can participate in reactions that modify the compound’s activity and stability .
類似化合物との比較
Similar Compounds
- 2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid
- 2,2-Difluoro-1,3-benzodioxole-5-carboxylic acid
- 2-Amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoic acid hydrochloride
Uniqueness
3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid is unique due to the presence of both the difluorobenzo dioxole and acrylic acid groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and industrial applications .
特性
分子式 |
C10H6F2O4 |
|---|---|
分子量 |
228.15 g/mol |
IUPAC名 |
3-(2,2-difluoro-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H6F2O4/c11-10(12)15-7-3-1-6(2-4-9(13)14)5-8(7)16-10/h1-5H,(H,13,14) |
InChIキー |
KODLBMVQFGJDOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C=CC(=O)O)OC(O2)(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
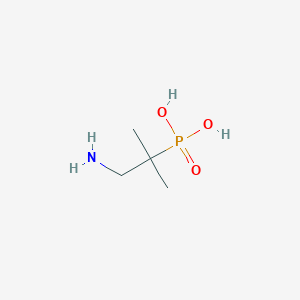
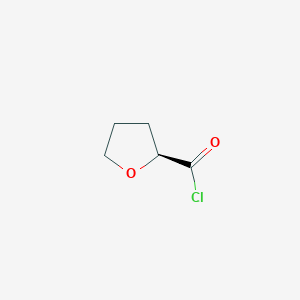
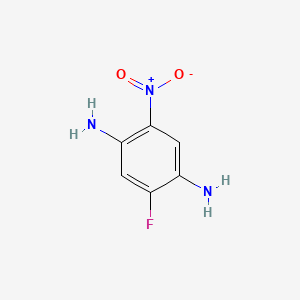
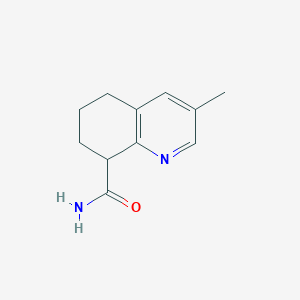
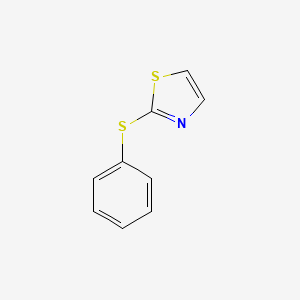
![3-bromo-5-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide](/img/structure/B8781755.png)
![7-chloro-2-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B8781759.png)
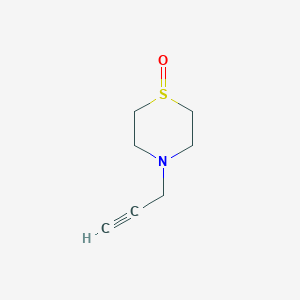
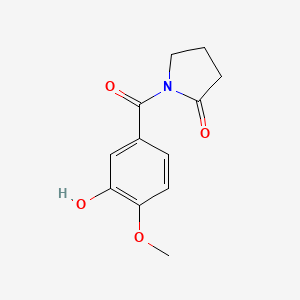
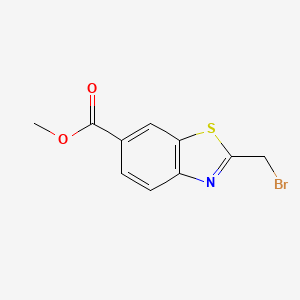
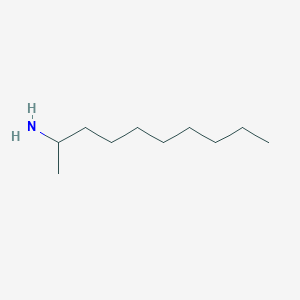
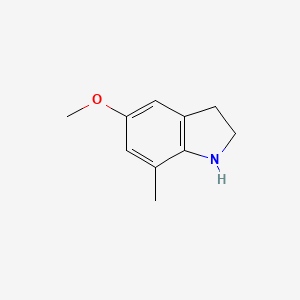
![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)

